N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE
描述
This compound features a benzodioxol moiety linked via an acetamide bridge to a pyrimidine ring substituted with a methyl group and a 4-phenylpiperazine moiety. Structural analogs often target G protein-coupled receptors (GPCRs) or enzymes due to their heterocyclic and piperazine components .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-17-13-23(31-15-22(30)26-18-7-8-20-21(14-18)33-16-32-20)27-24(25-17)29-11-9-28(10-12-29)19-5-3-2-4-6-19/h2-8,13-14H,9-12,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFDFGIEHNKFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of CCG-282847 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are often dysregulated in cancer.
Mode of Action
CCG-282847 acts by inhibiting the RhoA transcriptional signaling pathway. It blocks the serum response element (SRE)-driven transcription stimulated by various activators of the Rho pathway. The compound’s action is thought to target the MKL/SRF-dependent transcriptional activation without altering DNA binding.
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-282847. This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). Inhibition of this pathway by CCG-282847 could serve as a potential therapeutic strategy for cancer.
Result of Action
CCG-282847 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells. Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations. CCG-282847 also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H26N4O4
This structure indicates the presence of a benzodioxole moiety and a pyrimidine derivative, which are known to contribute to various biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. The benzodioxole component may enhance the lipophilicity of the molecule, aiding in its ability to cross cellular membranes and interact with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neurotransmission or inflammation.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study comparing various synthesized compounds demonstrated that modifications in the hydrazide fragment led to varying degrees of microbial inhibition, suggesting that structural changes can enhance activity against bacteria and fungi .
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating potent activity against P-388 cells .
Neuropharmacological Effects
Given the presence of the phenylpiperazine group, this compound may also possess neuropharmacological properties. Compounds within this class have been studied for their effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A recent investigation assessed the antibacterial efficacy of compounds containing similar structural motifs, revealing significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Another study evaluated the cytotoxicity of related compounds against cancer cell lines using MTT assays, demonstrating promising results with low IC50 values .
- Pharmacokinetics and Toxicology : Research on pharmacokinetic profiles indicates that modifications in the molecular structure can lead to improved bioavailability and reduced toxicity .
Data Tables
| Activity Type | Compound Variation | IC50 (µg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | N'-(4-hydroxyphenyl) | 0.5 | Staphylococcus aureus |
| Cytotoxic | N'-(4-amino) | 0.63 | P-388 leukemia cells |
| Neuropharmacological | Phenylpiperazine Derivative | 0.18 | Serotonin receptor binding |
相似化合物的比较
Comparison with Structural Analogs
Pyrimidine-Based Compounds
- Compound 7a-c (): These derivatives contain a benzooxazinone-pyrimidine hybrid. Unlike the target compound, they lack the phenylpiperazine group but include substituted phenyl rings. The benzooxazinone moiety may improve solubility due to its polar lactam structure, whereas the target compound’s benzodioxol and phenylpiperazine likely increase lipophilicity (estimated logP >3) .
- BP 27511 (): A pyrimidine-benzodioxol analog with a 4-methylpiperazine substituent.
Benzodioxol Derivatives
- N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-... () : Shares the benzodioxol core but links it to a quinazoline via an ethoxy chain. The chloro substituent on benzodioxol may increase metabolic resistance compared to the unsubstituted benzodioxol in the target compound. The ethoxy spacer in this analog could enhance flexibility, whereas the target compound’s rigid pyrimidine-acetamide bridge may favor selective binding .
Piperazine-Containing Compounds
- CPCCOEt (): A noncompetitive mGluR1 antagonist with a chromen-carboxylic acid scaffold. Unlike the target compound, CPCCOEt’s inhibition mechanism involves transmembrane domain interactions (Thr815/Ala818 residues), while the phenylpiperazine in the target compound suggests competitive binding at orthosteric or allosteric GPCR sites .
- N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]ethyl}acetamide (): Contains a pyrrolidinone-acetamide structure with chlorobenzoyl and methoxyphenyl groups. The absence of a pyrimidine or piperazine highlights how the target compound’s phenylpiperazine-pyrimidine combination may optimize receptor selectivity over metabolic enzymes (e.g., cytochrome P450) .
Key Data Comparison
Research Implications
- Target Selectivity : The phenylpiperazine group may confer affinity for serotonin (5-HT) or dopamine receptors, similar to antipsychotics like aripiprazole. In contrast, methylpiperazine analogs () might favor kinase interactions .
- Metabolic Stability: The benzodioxol group resists oxidative metabolism compared to benzooxazinone (), while the phenylpiperazine could increase CYP3A4-mediated degradation risks .
- Solubility-Balance : The acetamide linker in the target compound may improve aqueous solubility relative to ethoxy-linked analogs (), though high logP values could limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
